molecular formula C14H11BrO2 B2983224 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone CAS No. 54981-34-9

1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone

Cat. No.: B2983224
CAS No.: 54981-34-9
M. Wt: 291.144
InChI Key: GVURCXUQMQBAFD-UHFFFAOYSA-N
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Description

1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone (CAS 54981-34-9) is a brominated hydroxyphenyl derivative with a molecular formula of C14H11BrO2 and a molecular weight of 291.14 . This compound belongs to the chalcone family, characterized by an α,β-unsaturated ketone core, which is a privileged scaffold in medicinal chemistry due to its diverse biological activities . Chalcones are recognized as promising precursors for the development of broad-spectrum antiviral agents . Recent scientific investigations have demonstrated that structurally related chalcone compounds exhibit potent in vitro inhibitory effects against a range of RNA viruses, including paramyxoviruses like Parainfluenza virus 5 (PIV5), bunyaviruses like La Crosse virus (LACV), flaviviruses like Zika virus (ZIKV), and human coronaviruses such as OC43 . The modular nature of the chalcone scaffold allows for strategic structural modifications to optimize efficacy and explore structure-activity relationships (SAR), positioning this compound as a valuable chemical intermediate for synthesizing novel derivatives for antiviral discovery programs . Beyond virology, chalcone derivatives are also researched for their potential interactions with central nervous system (CNS) targets, investigated for anxiolytic, antidepressant, and antinociceptive properties in preclinical models . Researchers are advised to handle this compound with care, noting its associated hazard statements H302, H315, H319, and H335 . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(5-bromo-2-hydroxyphenyl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-11-6-7-13(16)12(9-11)14(17)8-10-4-2-1-3-5-10/h1-7,9,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVURCXUQMQBAFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone can be synthesized through the reaction of 5-bromo-2-hydroxyacetophenone with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Hydroxyacetophenones

1-(4-Bromo-2-hydroxyphenyl)-2-phenylethanone (CAS: 54981-35-0)
  • Substituents : 4-Bromo, 2-hydroxy.
  • Synthesis : Fries rearrangement of 3-bromophenyl phenylacetic acid .
  • Properties : Melting point 68°C , slightly lower than the 5-bromo isomer due to reduced steric hindrance .
  • Application : Similar reactivity but distinct regioselectivity in electrophilic substitutions.
1-(3,5-Dichloro-4-hydroxyphenyl)-2-phenylethanone (CAS: 73048-86-9)
  • Substituents : 3,5-Dichloro, 4-hydroxy.
  • Synthesis: Oxidation of 1-(3,5-dichloro-4-hydroxyphenyl)-2-phenylethanol using DDQ in dioxane (82% yield) .
  • Properties : Higher melting point (132–135°C ) and molecular weight (281.11 g/mol) due to increased halogen bulk .
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone (CAS: 67029-74-7)
  • Substituents : 5-Bromo, 2-hydroxy, 2-bromo.

Multifunctional Hydroxyacetophenones

1-(3-Bromo-2,4-dihydroxyphenyl)-2-phenylethanone (CAS: 19816-35-4)
  • Substituents : 3-Bromo, 2,4-dihydroxy.
  • Synthesis: Friedel-Crafts acylation of 2-bromoresorcinol with phenylacetyl chloride, yielding 50% with a melting point of 195°C .
  • Properties: Additional hydroxyl group increases solubility in polar solvents compared to mono-hydroxy analogs.
BIA 3-202 (1-(3,4-Dihydroxy-5-nitrophenyl)-2-phenylethanone)
  • Substituents : 3,4-Dihydroxy, 5-nitro.
  • Synthesis: Hydrogenation of nitro precursors in methanol with Pd/C catalysis (91% yield) .
  • Application : Potent catechol-O-methyltransferase (COMT) inhibitor with clinical relevance in Parkinson’s disease .

Bioactive Derivatives

2-Bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone
  • Substituents : 2-Bromo, 2-chloro, 4-chlorophenylsulfonyl.
  • Activity : Exhibits fungicidal activity against Candida species (MIC: 0.00195–0.0078 μg/mL) with low mammalian toxicity .
1-(3-Chlorophenyl)-2-phenylethanone (CAS: 62482-45-5)
  • Substituents : 3-Chloro.
  • Properties : Lower polarity than brominated analogs, reflected in its safety profile (GHS-compliant handling) .

Fluorinated and Methoxy Derivatives

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone (CAS: 343-04-4)
  • Substituents : 5-Fluoro, 2-methoxy.
  • Properties : Methoxy group enhances electron density, altering reactivity in nucleophilic substitutions .

Biological Activity

1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone, commonly referred to as a bromo-hydroxy chalcone derivative, has garnered attention for its diverse biological activities. This compound is notable for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15H13BrO2
  • Molecular Weight : 305.17 g/mol

The presence of the bromo and hydroxy groups in the phenyl rings enhances the compound's reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the Resazurin assay method. The results indicated that the compound showed moderate to excellent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as tetracycline and amphotericin B .

Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
Staphylococcus aureus32Tetracycline16
Escherichia coli64Ampicillin32
Candida albicans32Amphotericin B16

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays. Results indicated a strong ability to scavenge free radicals, suggesting a protective role against oxidative stress-related diseases. The IC50 value was determined to be significantly lower than that of common antioxidants like ascorbic acid .

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory conditions .

The biological effects of this compound may be attributed to its ability to interact with various molecular targets. It is believed to act by inhibiting specific enzymes involved in inflammation and microbial growth, as well as modulating cellular signaling pathways related to apoptosis and cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a formulation containing this compound was tested on patients with bacterial infections resistant to conventional treatments. The outcomes demonstrated significant improvement in infection control, with a marked reduction in pathogen load.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer) revealed that treatment with this compound led to increased apoptosis rates compared to untreated controls. The underlying mechanism appeared to involve the activation of caspase pathways, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-Bromo-2-hydroxyphenyl)-2-phenylethanone, and how do reaction conditions influence yield?

  • Methodological Answer : Two primary methods are reported:

  • Method A : Reacting 3-bromo-2-hydroxybenzaldehyde with carbethoxymethylene triphenylphosphorane in NMP at 210°C yields 26% product after purification .
  • Method B : Using phenacetyl chloride as a precursor achieves a higher yield (71%) under milder conditions, with purification via column chromatography .
  • Key Variables : Temperature, solvent (NMP vs. dichloromethane), and precursor choice significantly impact yield. Method B is preferable for scalability due to higher efficiency.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Analysis : The compound's 1H^1H-NMR spectrum shows distinct peaks:
  • δ 4.28 (s, 2H, CH2_2),
  • δ 6.90–7.97 (aromatic protons),
  • δ 12.11 (exchangeable -OH proton) .
  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 227.0 (M + H)+^+ .
  • Purity Assessment : Use HPLC with a C18 column and UV detection at 254 nm to verify ≥95% purity .

Q. What are the solubility and LogP properties of this compound, and how do they influence experimental design?

  • Methodological Answer :

  • Solubility : 0.473 mg/mL in aqueous buffers (e.g., PBS), classified as "soluble" .
  • LogP : Consensus LogP = 1.91, indicating moderate lipophilicity. This property guides solvent selection for biological assays (e.g., DMSO for stock solutions) .
  • Practical Tip : Pre-saturate buffers with the compound to avoid precipitation in cell-based studies.

Advanced Research Questions

Q. How does the bromo-hydroxy substitution pattern affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer :

  • The 5-bromo and 2-hydroxy groups enable Suzuki-Miyaura couplings or nucleophilic aromatic substitutions. For example:
  • Pd-Catalyzed Coupling : Replace bromine with aryl/heteroaryl groups using Pd(PPh3_3)4_4 and boronic acids .
  • Protection Strategies : Protect the hydroxyl group with TBSCl before coupling to prevent side reactions .
  • Challenges : Steric hindrance from the adjacent phenyl group may reduce reaction rates, requiring elevated temperatures (80–100°C) .

Q. What computational tools are suitable for predicting the biological targets of this compound?

  • Methodological Answer :

  • Pharmacophore Modeling : Use DISCO or Schrödinger’s Phase to map essential features (e.g., aromatic rings, hydrogen-bond donors) .
  • Molecular Docking : AutoDock Vina or Glide can predict binding to enzymes like monoacylglycerol lipase (MAGL), a reported target .
  • ADMET Prediction : SwissADME predicts high GI absorption (Bioavailability Score = 0.55) and CYP1A2 inhibition, informing toxicity studies .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar analogs?

  • Methodological Answer :

  • Case Study : Analogs like 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone show varying M3 receptor antagonism (pA2_2 = 4.83–6.67). To address discrepancies:

Structural Alignment : Overlay analogs using PyMOL to identify critical substituents (e.g., diethylaminoethoxy enhances potency) .

Assay Standardization : Re-test compounds under uniform conditions (e.g., pH 7.4, 37°C) to minimize variability .

  • Statistical Tools : Apply ANOVA to compare IC50_{50} values across studies.

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